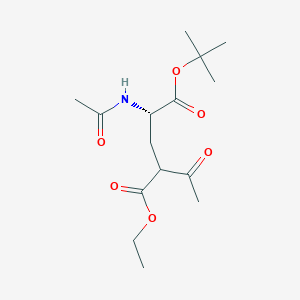
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate is a synthetic compound derived from L-glutamic acid It is characterized by the presence of tert-butyl and ethyl groups, as well as acetyl groups attached to the nitrogen and the fourth carbon of the glutamate backbone
Preparation Methods
The synthesis of 1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate typically involves multiple steps, starting from L-glutamic acid. The process includes the protection of the amino and carboxyl groups, followed by selective acetylation and introduction of tert-butyl and ethyl groups. The reaction conditions often require the use of specific reagents such as tert-butyl chloride, ethyl iodide, and acetic anhydride, under controlled temperatures and pH levels .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in modulating biological pathways and as a building block for peptide synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes. Its effects are mediated through the modification of protein structures, alteration of metabolic pathways, and regulation of gene expression .
Comparison with Similar Compounds
1-tert-Butyl 5-ethyl N,4-diacetyl-L-glutamate can be compared with other similar compounds such as:
L-Glutamic acid di-tert-butyl ester hydrochloride: This compound shares a similar backbone but lacks the ethyl and acetyl groups, making it less versatile in certain applications.
1-tert-Butyl 5-methyl L-glutamate hydrochloride: This derivative has a methyl group instead of an ethyl group, which can influence its reactivity and biological activity.
L-Glutamic acid γ-benzyl ester: This compound has a benzyl group instead of tert-butyl, affecting its solubility and interaction with biological targets.
Properties
CAS No. |
827019-16-9 |
|---|---|
Molecular Formula |
C15H25NO6 |
Molecular Weight |
315.36 g/mol |
IUPAC Name |
5-O-tert-butyl 1-O-ethyl (4S)-4-acetamido-2-acetylpentanedioate |
InChI |
InChI=1S/C15H25NO6/c1-7-21-13(19)11(9(2)17)8-12(16-10(3)18)14(20)22-15(4,5)6/h11-12H,7-8H2,1-6H3,(H,16,18)/t11?,12-/m0/s1 |
InChI Key |
PDYNXBLCBBZNEQ-KIYNQFGBSA-N |
Isomeric SMILES |
CCOC(=O)C(C[C@@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)C |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-](/img/structure/B14207619.png)
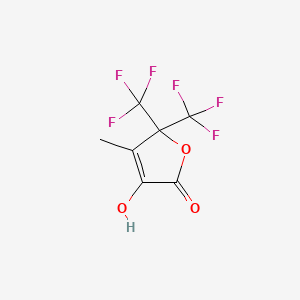
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
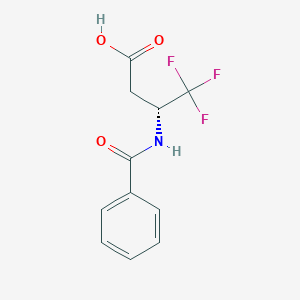
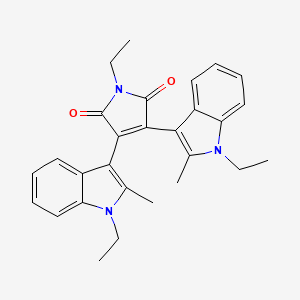
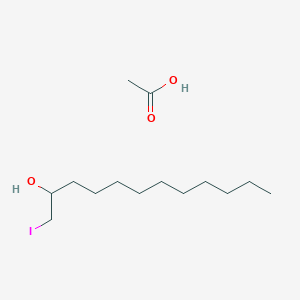
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
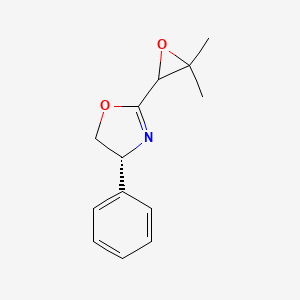
![(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol](/img/structure/B14207665.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
